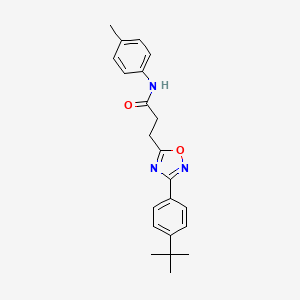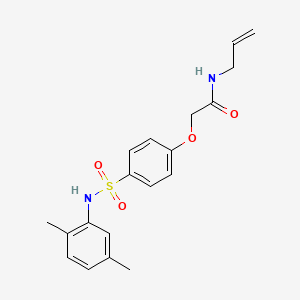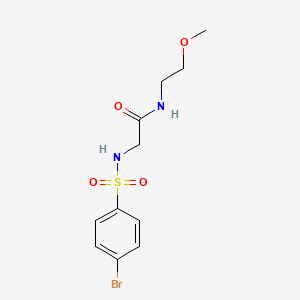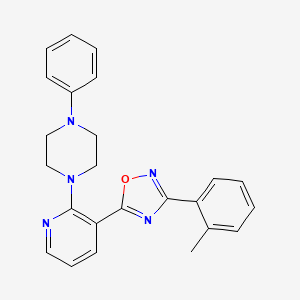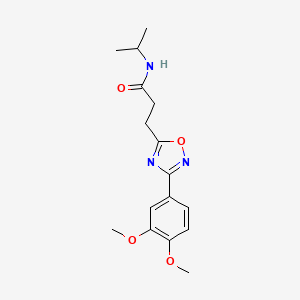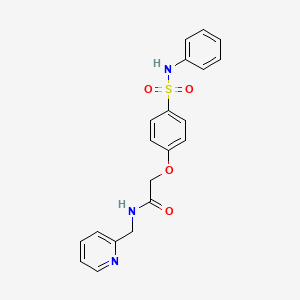
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline, also known as IDN-7314, is a chemical compound that has been studied for its potential use in the field of cancer research. This compound is an inhibitor of the enzyme NADH dehydrogenase (ubiquinone) 1 alpha subcomplex 4-like 2 (NDUFA4L2), which is involved in the electron transport chain in mitochondria. Inhibition of this enzyme has been shown to have anti-cancer effects, making IDN-7314 a promising candidate for further research.
Mécanisme D'action
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline inhibits the activity of NDUFA4L2, which is involved in the electron transport chain in mitochondria. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, ultimately leading to apoptosis in cancer cells.
Biochemical and physiological effects:
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline has been shown to have anti-cancer effects in vitro and in vivo. It also has potential as a therapeutic agent for other diseases, such as neurodegenerative disorders, where mitochondrial dysfunction plays a role.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline is its specificity for NDUFA4L2, which reduces the likelihood of off-target effects. However, its potency and efficacy may vary depending on the cancer cell line or animal model used. Additionally, further studies are needed to determine the optimal dosing and administration of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline.
Orientations Futures
1. Investigating the use of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline in combination with other anti-cancer agents to enhance its efficacy.
2. Developing more potent and selective inhibitors of NDUFA4L2.
3. Studying the potential use of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline in other diseases where mitochondrial dysfunction plays a role.
4. Investigating the mechanisms of resistance to 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline in cancer cells.
5. Conducting clinical trials to determine the safety and efficacy of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline in humans.
Méthodes De Synthèse
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline can be synthesized using a multi-step process starting with commercially available starting materials. The synthesis involves the formation of an oxadiazole ring, followed by the introduction of nitro and dimethylamino groups. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline has been studied for its potential use in cancer research. In vitro studies have shown that 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies in mice have also shown promising results, with 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline inhibiting tumor growth and increasing survival rates.
Propriétés
IUPAC Name |
N,N-dimethyl-2-nitro-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-8(2)12-14-13(20-15-12)9-5-6-10(16(3)4)11(7-9)17(18)19/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHIKHWBCXMVIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)N(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

